1-Cyclobutyl-2-ethylpiperazine
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Overview
Description
1-Cyclobutyl-2-ethylpiperazine is an organic compound that belongs to the piperazine family Piperazines are a class of chemical compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclobutyl-2-ethylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the ring opening of aziridines under the action of N-nucleophiles . Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .
Industrial Production Methods
Industrial production of piperazine derivatives, including this compound, often involves the use of palladium-catalyzed cyclization reactions. These reactions provide a modular synthesis route for highly substituted piperazines with high regio- and stereochemical control . The use of visible-light-promoted decarboxylative annulation protocols and base-free Pd(DMSO)2(TFA)2 catalysts are also notable methods in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-Cyclobutyl-2-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, and alkynes . The conditions for these reactions often involve the use of palladium catalysts, visible light, and base-free environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .
Scientific Research Applications
1-Cyclobutyl-2-ethylpiperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a precursor for the development of biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2-ethylpiperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to act as a hydrogen bond donor/acceptor, which enhances its interactions with receptors and increases its water solubility and bioavailability . The presence of the cyclobutyl and ethyl groups further modulates its pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A six-membered ring containing two nitrogen atoms at opposite positions.
N-Boc piperazine: A derivative of piperazine with a tert-butyl carbamate group.
2-Substituted piperazines: Piperazines with various substituents at the 2-position.
Uniqueness
1-Cyclobutyl-2-ethylpiperazine is unique due to the presence of both a cyclobutyl group and an ethyl group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H20N2 |
---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-cyclobutyl-2-ethylpiperazine |
InChI |
InChI=1S/C10H20N2/c1-2-9-8-11-6-7-12(9)10-4-3-5-10/h9-11H,2-8H2,1H3 |
InChI Key |
JKQZFLSKRDJBGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCCN1C2CCC2 |
Origin of Product |
United States |
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